molecular formula C8H7N3O2 B12962360 2-Amino-8-hydroxyquinazolin-4(3H)-one

2-Amino-8-hydroxyquinazolin-4(3H)-one

Cat. No.: B12962360
M. Wt: 177.16 g/mol
InChI Key: MMADVCKYGSCNKF-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxyquinazolin-4(3H)-one (CAS 1784602-23-8) is a quinazolinone derivative with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is part of the 4(3H)-quinazolinone family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and presence in numerous natural alkaloids . The quinazolinone core is characterized by a benzene ring fused to a pyrimidinone ring, offering high stability and significant modifiability for drug discovery . This specific derivative serves as a key intermediate in organic and medicinal chemistry research. The 2-aminoquinazolin-4(3H)-one scaffold has demonstrated potent antiviral activity, with closely related derivatives showing significant inhibition of SARS-CoV-2 (IC50 = 0.23 μM) and MERS-CoV in cell-based assays, presenting a promising lead for developing anti-coronavirus agents . Beyond virology, the quinazolinone structure is a versatile pharmacophore with reported applications in developing compounds with anticancer, antibacterial, anti-inflammatory, and antimalarial properties . Recent studies highlight 2-aminoquinazolin-4(3H)-one derivatives as potential inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), exhibiting potent activity in the micromolar to nanomolar range . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the product at 2-8°C .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-8-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C8H7N3O2/c9-8-10-6-4(7(13)11-8)2-1-3-5(6)12/h1-3,12H,(H3,9,10,11,13)

InChI Key

MMADVCKYGSCNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as effective inhibitors against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, specific derivatives demonstrated potent antiviral activities with IC50 values lower than 0.25 μM against SARS-CoV-2, indicating their potential as new drug candidates for treating COVID-19 and related viral infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves modulating immune responses, which can alleviate symptoms associated with these chronic conditions .

Clinical Relevance

Several studies have documented the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives were tested using the MTT assay to determine their IC50 values against different cancer types, showcasing significant anticancer activity that warrants further investigation .

Neurological Effects

Research indicates that certain derivatives of 2-aminoquinazolin-4(3H)-one may enhance cognitive function and serve as dopamine agonists, which could be beneficial in treating neurological disorders such as Parkinson's disease .

Cardiovascular Benefits

The compound has also been explored for its antihypertensive properties, suggesting a role in managing blood pressure and related cardiovascular conditions .

Synthetic Approaches

Synthetic Methods : The synthesis of 2-amino-8-hydroxyquinazolin-4(3H)-one can be achieved through various methods including amidation processes and cyclization reactions involving different starting materials, which allow for the generation of a wide range of derivatives with tailored biological activities .

Table 1: Overview of Synthetic Methods

MethodDescriptionReference
AmidationInvolves reacting 2-aminobenzoic acid derivatives
CyclizationUses guanidine carbonate for ring formation
One-pot synthesisSimplifies the process into a single reaction step

SARS-CoV-2 Inhibition

A study conducted on synthesized derivatives revealed that compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one exhibited significant antiviral properties with minimal cytotoxicity, making them strong candidates for further development as antiviral agents .

Anticancer Efficacy

In vitro studies demonstrated that specific derivatives showed substantial cytotoxicity against breast cancer cells with IC50 values indicating effectiveness at low concentrations, which highlights their potential utility in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Molecular Mass : The target compound has a lower mass than bulkier derivatives (e.g., ), which may influence pharmacokinetic properties.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) pKa (Predicted)
2-Amino-8-hydroxyquinazolin-4(3H)-one* N/A ~1630–1610 (C=O/Ar)‡ ~8–10§
2-Amino-8-methylquinazolin-4(3H)-one Not reported Not reported ~13.92¶
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 175 1631.68, 1610.34 Not reported

*Inferred; ‡Based on (C=O stretch in quinazolinones typically ~1630–1610 cm⁻¹). §Estimated due to hydroxyl group acidity. ¶From , adjusted for substituent differences.

Key Observations :

  • Acidity: The hydroxyl group in the target compound likely lowers pKa compared to methyl-substituted analogs ( ), increasing proton-donor capacity.
  • Thermal Stability : The chloro derivative ( ) shows a higher melting point (175°C), suggesting that electron-withdrawing groups enhance crystallinity.

Key Observations :

  • Efficiency : Microwave synthesis ( ) offers high yields (60–97%) and rapid reaction times, which may be adaptable to the target compound with optimization.
  • Challenges : Hydroxyl groups may necessitate protective strategies during synthesis to prevent side reactions.

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